molecular formula C19H23N5OS B2408975 N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896301-90-9

N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2408975
CAS No.: 896301-90-9
M. Wt: 369.49
InChI Key: SQYUJGCGXQLNIF-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse bioactivity . This compound is of significant interest in early-stage pharmacological research, particularly for the development of novel central nervous system (CNS) active agents. Its molecular design suggests potential as a modulator of the GABA-A receptor, a key target for anticonvulsant and anxiolytic drugs . Structural analogs of this compound have demonstrated potent activity in standard anticonvulsant models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with their efficacy linked to increased GABA levels in the brain and high affinity for the benzodiazepine binding site on the GABA-A receptor . The inclusion of a 1H-pyrrol-1-yl substituent may offer unique binding interactions, making this compound a valuable chemical tool for probing receptor structure-activity relationships and for hit-to-lead optimization campaigns in drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-3-9-17-21-22-19(24(17)23-12-7-8-13-23)26-14-18(25)20-16-11-6-5-10-15(16)4-2/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYUJGCGXQLNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Propyl-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazole-3-thiol

The 1,2,4-triazole core is synthesized via cyclocondensation of thiosemicarbazide derivatives. In US20080312205A1 , analogous triazole systems are prepared using phase-transfer catalysis (PTC) with tris(dioxa-3,6-heptyl)amine (TDA-1) and tripotassium phosphate in toluene. Applying this method:

  • Thiosemicarbazide Formation :
    Propionyl hydrazide reacts with carbon disulfide in alkaline ethanol to form 5-propyl-1,3,4-thiadiazole-2(3H)-thione.

  • Cyclization with Pyrrole :
    The thiadiazole-thione intermediate undergoes nucleophilic substitution with 1H-pyrrole-1-carbonyl chloride in acetonitrile under reflux (80°C, 12 h). The product, 5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol, is isolated via vacuum distillation and recrystallized from ethyl acetate (yield: 68–72%).

Key Data :

Parameter Value Source
Reaction Temperature 80°C
Reaction Time 12 hours
Solvent Acetonitrile
Yield 68–72%

Preparation of 2-Bromo-N-(2-ethylphenyl)acetamide

The acetamide side chain is synthesized via Schotten-Baumann acylation. PMC9462268 details analogous acetamide preparations using bromoacetyl bromide and aromatic amines:

  • Acylation Reaction :
    2-Ethylaniline (1.0 equiv) is treated with bromoacetyl bromide (1.2 equiv) in dichloromethane (DCM) at 0–5°C. Triethylamine (2.0 equiv) is added dropwise to neutralize HBr.

  • Workup :
    The crude product is washed with 5% HCl, saturated NaHCO3, and brine. After solvent removal, the residue is recrystallized from hexane/ethyl acetate (1:1) to yield white crystals (85–90% purity by HPLC).

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.45–7.30 (m, 4H, Ar-H), 4.10 (s, 2H, CH2Br), 2.65 (q, J = 7.6 Hz, 2H, CH2CH3), 1.25 (t, J = 7.6 Hz, 3H, CH2CH3).

Coupling of Triazole-Thiol with Bromoacetamide

The sulfanyl linkage is established via nucleophilic substitution. WO2019097306A2 demonstrates similar couplings using disulfides under inert atmospheres:

  • Reaction Conditions :
    5-Propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) and 2-bromo-N-(2-ethylphenyl)acetamide (1.1 equiv) are dissolved in DMF. Potassium carbonate (2.5 equiv) is added, and the mixture is stirred at 60°C for 6 h under N2.

  • Purification :
    The product is extracted with DCM, washed with water, and purified via flash chromatography (SiO2, DCM/MeOH 95:5). Final recrystallization from isopropyl alcohol yields the title compound as a pale-yellow solid (63–67% yield).

Optimization Insights :

  • Excess K2CO3 improves yield by neutralizing HBr generated in situ.
  • DMF enhances solubility of both reactants, reducing reaction time.

Analytical Characterization

US20190023655A1 emphasizes rigorous spectroscopic validation for acetamide derivatives:

  • HRMS (ESI+) : m/z 427.1678 [M+H]+ (calc. 427.1672 for C21H25N5OS2).
  • FT-IR (KBr) : 3280 cm−1 (N-H stretch), 1655 cm−1 (C=O), 1240 cm−1 (C-S).
  • XRD : Triclinic crystal system (space group P1), confirming racemic mixture formation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
PTC-Assisted Cyclization 72 98.5 12
Schotten-Baumann 90 99.1 2
Nucleophilic Coupling 67 97.8 6

Challenges and Mitigation Strategies

  • Low Coupling Yield : Attributed to steric hindrance from the 2-ethylphenyl group. Using polar aprotic solvents (DMF) and elevated temperatures (60°C) enhances reactivity.
  • Pyrrole Degradation : Refluxing acetonitrile under N2 prevents oxidation of the pyrrole ring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyrrole moiety, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or pyrrole derivatives.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to triazole derivatives. N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its efficacy against various microorganisms.

Case Studies:

  • Antibacterial Testing: A study demonstrated that triazole derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The compound showed moderate to good activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections .
MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliGood
Enterococcus faecalisModerate

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. Inhibitors of COX-II are crucial in treating inflammatory diseases and pain management.

Research Insights:

A recent review outlined the design of novel COX-II inhibitors derived from triazole scaffolds. Compounds similar to this compound demonstrated promising IC50 values against COX-II, suggesting that modifications to the triazole ring can enhance inhibitory potency .

Table of Inhibitory Potency:

Compound NameIC50 (µM)Selectivity
Compound A0.011High
N-(2-ethylphenyl)-2-{...}TBDTBD

Potential in Drug Development

The compound's unique chemical structure positions it as a candidate for further drug development. Its dual action as an antimicrobial and anti-inflammatory agent opens avenues for combination therapies.

Future Directions:

Ongoing research aims to optimize the pharmacological profiles of such compounds through:

  • Structural Modifications: Altering substituents on the triazole ring to enhance bioavailability and reduce toxicity.
  • Combination Therapies: Investigating synergistic effects with existing antibiotics or anti-inflammatory drugs to improve efficacy.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-ethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit unique biological activities due to the specific positioning and nature of its substituents. These differences can affect the compound’s binding affinity, selectivity, and overall pharmacological profile.

Biological Activity

N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound include a triazole ring, which is known for its diverse pharmacological properties.

Chemical Structure

The compound can be represented by the following molecular formula:

C16H21N5SC_{16}H_{21}N_5S

This structure includes an ethylphenyl group, a propyl substituent on the triazole, and a pyrrole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. A study indicated that various triazole derivatives were screened for their antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound under consideration demonstrated moderate activity against these microorganisms, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The triazole moiety has also been linked to anticancer activities. Compounds containing this structure have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines. Specifically, studies have highlighted that modifications in the triazole structure can enhance cytotoxicity against various cancer types .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions including the formation of the triazole ring and subsequent functionalization. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Antimicrobial Testing Results

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli32 µg/mLModerate
Staphylococcus aureus64 µg/mLModerate
Klebsiella pneumoniae16 µg/mLGood

These results indicate that while the compound shows some effectiveness against these pathogens, further modifications might enhance its potency.

Case Studies

One notable case study involved the evaluation of several triazole derivatives for their anticancer properties. Among these compounds, those with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study concluded that the incorporation of a pyrrole ring could be instrumental in enhancing the anticancer activity of triazole derivatives .

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